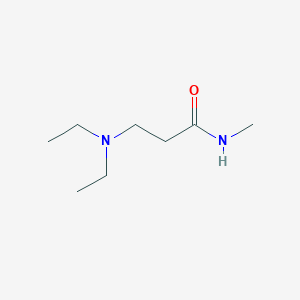
N~3~,N~3~-Diethyl-N-methyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to the third carbon of a propanamide chain, with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)-N-methylpropanamide typically involves the reaction of diethylamine with a suitable acyl chloride or anhydride. One common method is the reaction of diethylamine with N-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(diethylamino)-N-methylpropanamide can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)-N-methylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(diethylamino)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(diethylamino)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(diethylamino)-N-ethylpropanamide
- 3-(diethylamino)-N-isopropylpropanamide
- 3-(diethylamino)-N-butylpropanamide
Uniqueness
3-(diethylamino)-N-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
62236-98-0 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(diethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-10(5-2)7-6-8(11)9-3/h4-7H2,1-3H3,(H,9,11) |
InChI Key |
KDENMLCJOINJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















